molecular formula C22H28O6 B2885334 Mycophenolic acid IV CAS No. 74838-16-7

Mycophenolic acid IV

Cat. No.: B2885334
CAS No.: 74838-16-7
M. Wt: 388.46
InChI Key: NEGCNVRPGPHOAR-CCLLZULESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Mycophenolic acid is synthesized through a series of chemical reactions starting from simple organic compounds. The synthesis involves the formation of a benzofuran ring system, followed by the introduction of various functional groups to achieve the final structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods: In industrial settings, mycophenolic acid is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process involves multiple steps, including the synthesis of intermediates, purification, and final formulation. The production methods are designed to maximize yield and purity while minimizing environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions: Mycophenolic acid undergoes various chemical reactions, including:

    Oxidation: Mycophenolic acid can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in mycophenolic acid.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions: The reactions typically involve the use of reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The conditions include controlled temperatures, pressures, and pH levels to achieve the desired chemical transformations.

Major Products Formed: The major products formed from these reactions include various derivatives of mycophenolic acid, which may have different pharmacological properties and applications .

Scientific Research Applications

Mycophenolic acid has a wide range of scientific research applications, including:

Mechanism of Action

Mycophenolic acid exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. By blocking this pathway, mycophenolic acid prevents the proliferation of T and B lymphocytes, which are essential for immune responses. This inhibition leads to immunosuppression, making mycophenolic acid effective in preventing organ rejection and treating autoimmune diseases .

Comparison with Similar Compounds

    Mycophenolate mofetil: A prodrug of mycophenolic acid, used for similar immunosuppressive purposes.

    Azathioprine: Another immunosuppressant used in organ transplantation and autoimmune disease treatment.

    Methotrexate: An immunosuppressant and chemotherapeutic agent used in various medical conditions.

Uniqueness: Mycophenolic acid is unique due to its specific mechanism of action, targeting IMPDH and selectively inhibiting lymphocyte proliferation. This specificity provides a distinct advantage over other immunosuppressants, which may have broader and less targeted effects .

Properties

IUPAC Name

(4E,8E)-10-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4,8-dimethyldeca-4,8-dienoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O6/c1-13(6-5-7-14(2)9-11-18(23)24)8-10-16-20(25)19-17(12-28-22(19)26)15(3)21(16)27-4/h7-8,25H,5-6,9-12H2,1-4H3,(H,23,24)/b13-8+,14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGCNVRPGPHOAR-CCLLZULESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC=C(C)CCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CC/C=C(\C)/CCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401345693
Record name Mycophenolic acid IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74838-16-7
Record name Mycophenolic acid IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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